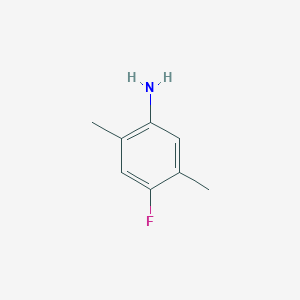

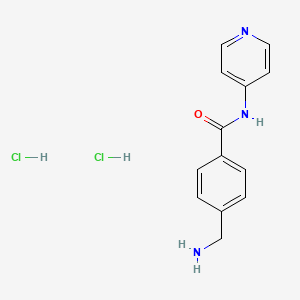

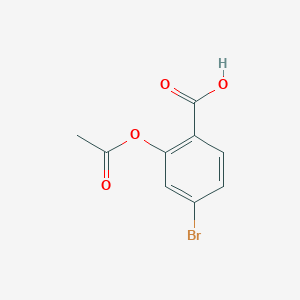

![molecular formula C10H7NS B3245991 Benzo[b]thiophene-7-acetonitrile CAS No. 17381-53-2](/img/structure/B3245991.png)

Benzo[b]thiophene-7-acetonitrile

概要

説明

“Benzo[b]thiophene-7-acetonitrile” is a heterocyclic aromatic compound with several industrial and scientific applications. It is a derivative of Benzo[b]thiophene, an aromatic organic compound with a molecular formula C8H6S .

Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through an aryne reaction with alkynyl sulfides . This involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Chemical Reactions Analysis

The chemical reactions involving benzo[b]thiophenes typically involve aryne reactions with alkynyl sulfides . This process involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

科学的研究の応用

Photophysical Properties and Applications

New Fluorescent Benzo[b]thiophene Derivatives : Venanzi et al. (2005) synthesized fluorescent derivatives of benzo[b]thiophene by palladium-catalyzed cross-couplings, studying their photophysical behavior in acetonitrile. These compounds, including benzo[b]thiophene-7-acetonitrile analogues, show potential for creating fluorescent biomarkers due to their specific electronic and excited-state properties (Venanzi et al., 2005).

Synthetic Methodologies

Efficient Synthesis from Dithioesters : Sandhya et al. (2015) reported an efficient one-pot synthesis method for benzo[b]thiophenes from o-halophenyl acetonitrile, utilizing CuI and pivalic acid. This method underscores the versatility of this compound in synthesizing complex heterocyclic compounds (Sandhya et al., 2015).

Catalytic Hydrogenation to Dihydrobenzo[b]thiophene : Bianchini et al. (1999) described the use of a ruthenium(II) tris-acetonitrile complex for the regioselective hydrogenation of benzo[b]thiophene to 2,3-dihydrobenzo[b]thiophene, showcasing the compound's role in facilitating selective hydrogenation reactions (Bianchini et al., 1999).

Biological Applications

Antiviral Potential : Ivachtchenko et al. (2019) developed and analyzed the structure of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, highlighting its potential as a novel inhibitor of hepatitis B. This study implies the utility of this compound derivatives in creating effective antiviral agents (Ivachtchenko et al., 2019).

Safety and Hazards

作用機序

Target of Action

The primary target of Benzo[b]thiophene-7-acetonitrile is the Serotonin N-acetyltransferase (AANAT), an enzyme that plays a crucial role in the biosynthesis of melatonin . AANAT is responsible for the nocturnal rhythm of melatonin production in the pineal gland .

Mode of Action

Benzo[b]thiophen-7-acetonitrile interacts with AANAT, inhibiting its activity . This interaction results in a decrease in the production of melatonin, a neurohormone known for its role in controlling circadian rhythms .

Biochemical Pathways

The inhibition of AANAT affects the melatonin synthesis pathway. Melatonin is synthesized from serotonin in a two-step process, with AANAT catalyzing the penultimate step, the acetylation of serotonin . By inhibiting AANAT, this compound disrupts this pathway, affecting the production of melatonin .

Result of Action

The primary result of this compound’s action is the inhibition of melatonin production due to its interaction with AANAT . This could potentially affect various physiological and pathophysiological processes that are influenced by melatonin, such as sleep disorders, seasonal affective disorders, and obesity .

特性

IUPAC Name |

2-(1-benzothiophen-7-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NS/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRUIDMKFOHABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CC#N)SC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

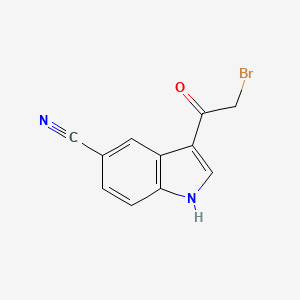

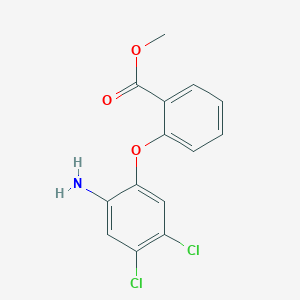

![2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B3245910.png)

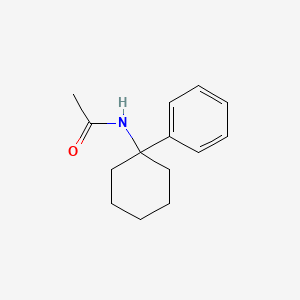

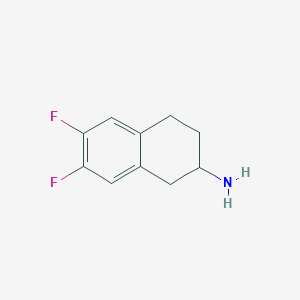

![1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one](/img/structure/B3245911.png)

![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/no-structure.png)

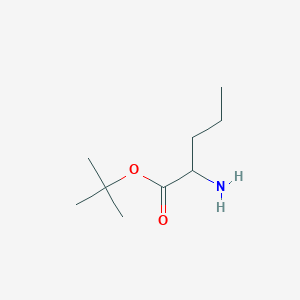

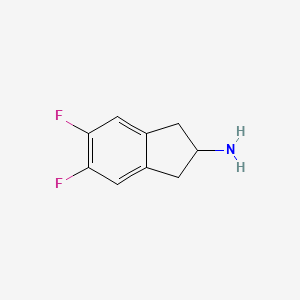

![(2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B3245972.png)